Zirconium dinitrate oxide hydrate

Description

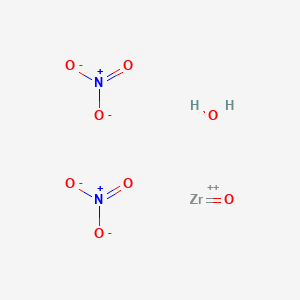

Structure

2D Structure

Properties

IUPAC Name |

oxozirconium(2+);dinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.H2O.O.Zr/c2*2-1(3)4;;;/h;;1H2;;/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMQNYCWALSARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O=[Zr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N2O8Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystalline solid; [MSDSonline] | |

| Record name | Zirconium dinitrate oxide hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8469 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14985-18-3 | |

| Record name | Zirconium dinitrate oxide hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014985183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium dinitrate oxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Zirconium Dinitrate Oxide Hydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Structure, Properties, and Applications of a Versatile Zirconium Precursor

Zirconium dinitrate oxide hydrate, also known as zirconyl nitrate hydrate [ZrO(NO₃)₂ · xH₂O], is a key inorganic compound that serves as a versatile precursor in the synthesis of advanced materials. Its utility is particularly notable in the fabrication of zirconium-based nanomaterials and metal-organic frameworks (MOFs), which are of significant interest in catalysis, materials science, and increasingly, in the pharmaceutical and biomedical fields. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and experimental protocols related to this compound, with a special focus on its applications in drug development.

Chemical Structure and Properties

This compound is a white, crystalline, and odorless solid that is soluble in water and alcohol.[1][2] The general chemical formula is ZrO(NO₃)₂ · xH₂O, indicating the presence of a zirconyl cation (ZrO²⁺), two nitrate anions (NO₃⁻), and a variable number of water molecules of hydration.[3] The anhydrous molecular weight is 231.23 g/mol .[3]

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in Table 1.

| Property | Value | References |

| Molecular Formula | ZrO(NO₃)₂ · xH₂O | |

| Anhydrous Molecular Weight | 231.23 g/mol | [3] |

| CAS Number | 14985-18-3 | [5] |

| Appearance | White powder or chunks | [2] |

| Solubility | Soluble in water and alcohol | [1][2] |

| Density | 1.415 - 1.536 g/cm³ | [6][7] |

| Decomposition | Decomposes upon heating |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Synthesis of this compound

This compound can be prepared through several routes. A common laboratory-scale synthesis involves the hydrolysis of a zirconium(IV) salt followed by dissolution in nitric acid.

Protocol:

-

Hydrolysis: Start with a zirconium precursor such as zirconium tetrachloride (ZrCl₄). Dissolve the precursor in deionized water.

-

Precipitation: Add a base, such as ammonium hydroxide (NH₄OH), dropwise to the solution while stirring to precipitate zirconium hydroxide [Zr(OH)₄].

-

Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any remaining chloride or other impurity ions.

-

Dissolution: Dissolve the washed zirconium hydroxide precipitate in concentrated nitric acid (HNO₃).

-

Crystallization: Concentrate the resulting solution by gentle heating to induce crystallization of this compound. The crystals can then be collected by filtration and dried.

Characterization Techniques

XRD is a fundamental technique for confirming the crystalline phase of the synthesized material. The XRD pattern of hydrated zirconyl nitrate precursors can vary depending on the supplier and pre-treatment conditions, such as drying time.[8]

Experimental Protocol for XRD Analysis:

-

Sample Preparation: A small amount of the powdered this compound is finely ground using a mortar and pestle to ensure a random orientation of the crystallites. The powder is then mounted onto a sample holder.

-

Instrument Setup: The analysis is performed using a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Data Collection: The sample is scanned over a 2θ range, typically from 10° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD).

TGA and DSC are used to study the thermal stability and decomposition of this compound. The thermal decomposition of hydrated metal nitrates typically occurs in stages: dehydration, followed by the decomposition of the anhydrous salt to the metal oxide.[9] For zirconyl nitrate, the decomposition ultimately leads to the formation of zirconium dioxide (ZrO₂) at temperatures around 450 °C.[10]

Experimental Protocol for TGA/DSC Analysis:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an alumina or platinum crucible.

-

Instrument Setup: The analysis is carried out using a simultaneous TGA/DSC instrument.

-

Thermal Program: The sample is heated from room temperature to a final temperature of around 700-800 °C at a constant heating rate, typically 10 °C/min.

-

Atmosphere: The experiment is usually conducted under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) or air, to study the decomposition process under different conditions.

-

Data Analysis: The TGA curve plots the percentage weight loss as a function of temperature, revealing the temperatures at which dehydration and decomposition occur. The DSC curve shows the heat flow to or from the sample, indicating whether the thermal events are endothermic (e.g., melting, dehydration) or exothermic (e.g., crystallization, some decompositions).

Applications in Drug Development

This compound is a valuable precursor for the synthesis of zirconium-based nanomaterials, such as zirconium dioxide (ZrO₂) nanoparticles and metal-organic frameworks (MOFs), which have shown significant promise in drug delivery and cancer therapy.

Zirconium Dioxide (ZrO₂) Nanoparticles for Drug Delivery

ZrO₂ nanoparticles are attractive for biomedical applications due to their biocompatibility, high surface area, and stability.[11] this compound is a common starting material for the synthesis of these nanoparticles via methods like sol-gel and co-precipitation.[12][13]

Experimental Workflow for ZrO₂ Nanoparticle Synthesis:

Zirconium-Based Metal-Organic Frameworks (MOFs) for Targeted Therapy

Zirconium-based MOFs, such as the UiO-66 series, are highly porous materials with exceptional stability, making them excellent candidates for drug delivery systems.[14] this compound can be used as the zirconium source in the solvothermal synthesis of these MOFs.[15] These MOFs can be loaded with anticancer drugs, such as doxorubicin, for targeted delivery to tumor cells.

Involvement in Cellular Signaling Pathways

The therapeutic effects of zirconium-based drug delivery systems in cancer are often linked to their ability to modulate key cellular signaling pathways that control cell proliferation, survival, and apoptosis. Two of the most critical pathways in cancer are the PI3K/AKT and MAPK signaling pathways.[1][16] Dysregulation of these pathways is a common feature of many tumors.[8][17]

PI3K/AKT Signaling Pathway:

This pathway is crucial for cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT then phosphorylates a range of downstream targets that promote cell survival and inhibit apoptosis.

MAPK Signaling Pathway:

The MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is another key regulator of cell proliferation, differentiation, and survival. Mutations in genes like Ras and Raf that lead to constitutive activation of this pathway are common in cancer.

Targeted drug delivery systems based on zirconium nanomaterials can be designed to inhibit these pathways, thereby inducing apoptosis and inhibiting the growth of cancer cells.

Conclusion

This compound is a fundamentally important precursor for the synthesis of a wide range of zirconium-based materials. Its well-defined chemical properties and reactivity make it an ideal starting material for the controlled fabrication of nanoparticles and metal-organic frameworks. For researchers in drug development, understanding the synthesis and characterization of this compound is the first step toward designing novel and effective therapeutic delivery systems that can target critical cellular pathways implicated in cancer and other diseases. The continued exploration of this compound and its derivatives will undoubtedly lead to further advancements in materials science and nanomedicine.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. prochemonline.com [prochemonline.com]

- 3. This compound - ProChem, Inc. [prochemonline.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound|lookchem [lookchem.com]

- 6. americanelements.com [americanelements.com]

- 7. 14985-18-3 CAS | ZIRCONYL NITRATE | Metallic Salts (Metal Salts) | Article No. 06572 [lobachemie.com]

- 8. mdpi.com [mdpi.com]

- 9. akjournals.com [akjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. mp-1565: ZrO2 (cubic, Fm-3m, 225) [legacy.materialsproject.org]

- 12. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]

- 13. malayajournal.org [malayajournal.org]

- 14. stars.library.ucf.edu [stars.library.ucf.edu]

- 15. High-yield halide-assisted synthesis of metal–organic framework UiO-based nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Tumor-Targeted Synergistic Blockade of MAPK and PI3K from a Layer-by-Layer Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Zirconium Dinitrate Oxide Hydrate

For Researchers, Scientists, and Drug Development Professionals

Zirconium dinitrate oxide hydrate, often referred to as zirconyl nitrate hydrate [ZrO(NO₃)₂·xH₂O], is a key zirconium precursor utilized in the synthesis of advanced materials. Its applications span from the preparation of catalysts and refractory materials to its use in creating piezoelectric components, gas sensors, and ferroelectric thin films. This technical guide provides an in-depth overview of the primary synthesis routes for producing high-purity this compound, complete with detailed experimental protocols, comparative data, and process visualizations.

Core Synthesis Routes

There are three principal pathways for the synthesis of this compound, distinguished by their starting materials:

-

From Zirconium Oxychloride (ZrOCl₂)

-

From Zirconium Tetrachloride (ZrCl₄)

-

**From Zirconia (ZrO₂) **

Each route involves the formation of a zirconium hydroxide or hydrous oxide intermediate, which is subsequently nitrated. The choice of precursor often depends on factors such as cost, desired purity, and scalability.

Route 1: Synthesis from Zirconium Oxychloride (ZrOCl₂)

This method is a common laboratory and industrial-scale process that begins with a commercially available zirconium salt. The process involves the precipitation of zirconium hydroxide, followed by washing and dissolution in nitric acid.

Experimental Protocol

A detailed protocol for this route is as follows:

-

Solution Preparation: Dissolve 10.0 kg of zirconium oxychloride (ZrOCl₂·8H₂O) in 100 L of deionized water to create a solution with a concentration equivalent to 5 wt% ZrO₂.[1]

-

Precipitation: Heat the solution to 70°C. Slowly add 8.62 kg of 30 wt% liquid caustic soda (NaOH) dropwise to the heated solution to adjust the pH to 9.0, inducing the precipitation of zirconium hydroxide.[1]

-

Aging: Age the resulting slurry for 3 hours at temperature to ensure complete precipitation and particle growth.[1]

-

Separation: Allow the precipitate to settle overnight, followed by solid-liquid separation via filtration.[1]

-

Washing: Create a pulp by mixing the filter cake with 80 L of deionized water. Add 36 grams of ammonium nitrate (NH₄NO₃) and heat the suspension to 75°C for 1 hour. This washing step is repeated three times to remove chloride and other soluble impurities.[1]

-

Nitration: After the final wash and filtration, the purified zirconium hydroxide filter cake is dissolved in concentrated nitric acid (HNO₃).

-

Concentration: The resulting zirconium dinitrate oxide solution is concentrated by evaporation to yield the final hydrated product.

Process Workflow

References

An In-depth Technical Guide to Zirconium(IV) Oxynitrate Hydrate (CAS 14985-18-3): Properties and Applications in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Zirconium(IV) oxynitrate hydrate (CAS 14985-18-3), also known as zirconyl nitrate hydrate. While not a direct therapeutic agent, its relevance to the pharmaceutical sciences lies in its application as a versatile catalyst in organic synthesis and as a key precursor in the formulation of zirconia-based nanomaterials for advanced drug delivery systems. This document details its chemical and physical properties, outlines experimental protocols for its key applications, and presents data in a structured format for ease of reference.

Core Properties of Zirconium(IV) Oxynitrate Hydrate

Zirconium(IV) oxynitrate hydrate is a white, crystalline solid that is soluble in water and alcohol.[1] It serves as a convenient source of zirconium for various chemical syntheses.

Chemical and Physical Data

| Property | Value | References |

| CAS Number | 14985-18-3 | [2] |

| Molecular Formula | ZrO(NO₃)₂·xH₂O | |

| Molecular Weight | 231.23 g/mol (anhydrous basis) | |

| Appearance | White to off-white solid/powder | [2] |

| Solubility | Soluble in water and alcohol | [1] |

| Density | 1.415 g/cm³ | [3] |

Safety and Handling

Zirconium(IV) oxynitrate hydrate is an oxidizing agent and can intensify fires. It is also corrosive and can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

| Hazard Statement | GHS Code |

| May intensify fire; oxidizer | H272 |

| Causes severe skin burns and eye damage | H314 |

Application in the Synthesis of Zirconia Nanoparticles for Drug Delivery

Zirconium(IV) oxynitrate hydrate is a widely used precursor for the synthesis of zirconium dioxide (ZrO₂) nanoparticles.[5] These nanoparticles are of significant interest in drug delivery due to their high biocompatibility, stability, and high surface area, which allows for efficient drug loading.[6][7]

Experimental Protocol: Co-Precipitation Synthesis of Zirconia Nanoparticles

This protocol outlines a common method for synthesizing zirconia nanoparticles from Zirconium(IV) oxynitrate hydrate.

Materials:

-

Zirconium(IV) oxynitrate hydrate (CAS 14985-18-3)

-

Potassium hydroxide (KOH) or other suitable base

-

Deionized water

-

Ethanol

Procedure:

-

Precursor Solution Preparation: Prepare an aqueous solution of Zirconium(IV) oxynitrate hydrate (e.g., 0.1 M).

-

Precipitation: While stirring vigorously, slowly add a solution of KOH (e.g., 1.0 M) dropwise to the zirconium precursor solution until a pH of ~10 is reached, inducing the precipitation of zirconium hydroxide.[8]

-

Aging: Continue stirring the suspension for a designated period (e.g., 2 hours) to allow for the aging of the precipitate.

-

Washing: Separate the precipitate by centrifugation or filtration. Wash the precipitate multiple times with deionized water and then with ethanol to remove impurities.

-

Drying: Dry the washed precipitate in an oven at a controlled temperature (e.g., 80-100 °C) overnight.

-

Calcination: Calcine the dried powder in a muffle furnace at a high temperature (e.g., 500-800 °C) for several hours to convert the zirconium hydroxide to crystalline zirconia nanoparticles.[5]

Characterization of Synthesized Nanoparticles:

| Technique | Purpose | Typical Results |

| X-ray Diffraction (XRD) | Determine the crystalline phase (monoclinic, tetragonal, or cubic) and crystallite size. | Crystalline peaks corresponding to the desired zirconia phase. |

| Transmission Electron Microscopy (TEM) | Visualize the morphology, size, and agglomeration state of the nanoparticles. | Spherical or near-spherical particles in the nanometer size range. |

| Dynamic Light Scattering (DLS) | Measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension. | A narrow size distribution indicating uniformity. |

Biocompatibility Assessment of Zirconia Nanoparticles

The biocompatibility of the synthesized zirconia nanoparticles is a critical parameter for their use in drug delivery. In vitro cytotoxicity assays are commonly employed for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Synthesized zirconia nanoparticles

-

A relevant cell line (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[9]

-

Nanoparticle Treatment: Prepare various concentrations of the zirconia nanoparticles suspended in the cell culture medium. Replace the existing medium in the wells with the nanoparticle suspensions. Include untreated cells as a control.

-

Incubation: Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[10]

-

Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

Workflow for Zirconia Nanoparticle Synthesis and Evaluation

Application in Catalysis for Organic Synthesis

Zirconium-based compounds, including Zirconium(IV) oxynitrate hydrate, are effective Lewis acid catalysts in a variety of organic transformations relevant to the synthesis of pharmaceuticals and other bioactive molecules. One such reaction is the Pechmann condensation for the synthesis of coumarins, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Zirconia-Catalyzed Pechmann Condensation

This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin using a zirconia-based catalyst derived from Zirconium(IV) oxynitrate hydrate.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Zirconia-based catalyst (prepared from Zirconium(IV) oxynitrate hydrate)

-

Solvent (e.g., ethanol, or solvent-free conditions)

Procedure:

-

Catalyst Preparation: The zirconia catalyst can be prepared by the calcination of the zirconium hydroxide obtained from the co-precipitation method described in section 2.1.

-

Reaction Setup: In a round-bottom flask, combine resorcinol, ethyl acetoacetate, and the zirconia catalyst.[2]

-

Reaction Conditions: The reaction can be carried out under solvent-free conditions by heating the mixture (e.g., at 120 °C) or by refluxing in a solvent like ethanol.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and add a suitable solvent to dissolve the product. Filter to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 7-hydroxy-4-methylcoumarin.

| Catalyst | Reaction Conditions | Yield (%) |

| ZrO₂-TiO₂ | Solvent-free, room temp. | High (specific % not stated) |

| ZrO₂-ZnO | Solvent-free, room temp. | Moderate (specific % not stated) |

Workflow for Zirconia-Catalyzed Pechmann Condensation

Conclusion

Zirconium(IV) oxynitrate hydrate (CAS 14985-18-3) is a valuable inorganic precursor with significant, albeit indirect, applications in the pharmaceutical sciences. Its utility as a starting material for the synthesis of biocompatible zirconia nanoparticles for drug delivery and as a catalyst for the synthesis of medicinally important heterocyclic compounds like coumarins makes it a compound of interest for researchers and professionals in drug development. The experimental protocols and workflows provided in this guide offer a practical foundation for exploring the potential of this versatile zirconium salt in pharmaceutical research.

References

- 1. granthaalayahpublication.org [granthaalayahpublication.org]

- 2. Zirconia-based catalyst for the one-pot synthesis of coumarin through Pechmann reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. wyatt.com [wyatt.com]

- 5. azonano.com [azonano.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. MTT (Assay protocol [protocols.io]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Dynamic Light Scattering (DLS) Particle Analyzer | MICROTRAC [microtrac.com]

Solubility Profile of Zirconium(IV) Oxynitrate Hydrate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of zirconium(IV) oxynitrate hydrate (also known as zirconyl nitrate hydrate), a key precursor in the synthesis of advanced materials for research, catalysis, and pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals who utilize zirconium compounds in their work.

Executive Summary

Zirconium(IV) oxynitrate hydrate, with the chemical formula ZrO(NO₃)₂·xH₂O, is a crystalline solid whose solubility is a critical parameter in various scientific applications, including the synthesis of zirconia (ZrO₂) nanoparticles and metal-organic frameworks (MOFs) for drug delivery systems.[1][2][3] This guide summarizes the available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and illustrates relevant workflows and biological signaling pathways.

Quantitative Solubility Data

Zirconium(IV) oxynitrate hydrate exhibits high solubility in aqueous media and is also soluble in certain polar organic solvents.[4][5][6] The solubility can be influenced by factors such as temperature, the degree of hydration of the salt, and the pH of the solvent. For instance, dissolution in acidic water is often employed to ensure complete solubilization, as hydrolysis in neutral water can sometimes lead to the formation of less soluble species.[7][8]

| Solvent | Temperature (°C) | Solubility | Concentration | Source(s) |

| Water | 10 | 166 g/L | ~0.72 M | [9] |

| Water | 20 | 169 g/L | ~0.73 M | [9] |

| Water | Not Specified | High Solubility | Not Specified | [3][4][6] |

| Ethanol | Not Specified | Soluble | Stable solutions up to 25 wt.% (~2.5-3.0 M) are commercially available | [9][10][11][12] |

| Alcohol | Not Specified | Soluble | Not Specified | [9] |

Note: The molarity calculations are based on the anhydrous molecular weight of zirconium(IV) oxynitrate (231.23 g/mol ). The actual molarity may vary depending on the degree of hydration.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible experimental work. The following is a standard protocol based on the saturation shake-flask method, a widely accepted technique for determining equilibrium solubility.[13][14]

Objective: To determine the equilibrium solubility of zirconium(IV) oxynitrate hydrate in a given solvent at a specified temperature.

Materials:

-

Zirconium(IV) oxynitrate hydrate

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Appropriate analytical instrumentation for quantification of zirconium (e.g., ICP-MS, ICP-OES) or nitrate (e.g., ion chromatography, UV-Vis spectroscopy).

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of zirconium(IV) oxynitrate hydrate to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspension to settle for a short period.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of zirconium or nitrate in the diluted solution using a validated analytical method.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mol/L).

-

Visualization of Key Processes

Experimental Workflow for Nanoparticle Synthesis

The solubility of zirconium(IV) oxynitrate hydrate is a foundational parameter in the synthesis of zirconium-based nanomaterials for applications such as drug delivery. The following diagram illustrates a typical workflow for the preparation of zirconia nanoparticles.[15][16]

Caption: Workflow for Zirconia Nanoparticle Synthesis.

Signaling Pathway in Biological Systems

Recent research has indicated that zirconium ions may have direct biological effects. For instance, zirconium ions have been shown to up-regulate the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway in human osteoblasts, which is crucial for bone formation and regeneration.[17] This has significant implications for the use of zirconium-based materials in orthopedic and dental implants.

Caption: Zirconium Ion Influence on BMP/SMAD Pathway.

Conclusion

The solubility of zirconium(IV) oxynitrate hydrate is a fundamental property that underpins its utility in a wide array of scientific and industrial applications. A thorough understanding of its solubility in various solvents, coupled with standardized methods for its determination, is essential for the rational design and synthesis of novel zirconium-based materials. The emerging evidence of the biological activity of zirconium ions further highlights the importance of controlling the dissolution and bioavailability of zirconium-containing compounds in biomedical contexts. This guide provides a foundational resource for professionals working with this versatile compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Zr-based metal–organic frameworks: design, synthesis, structure, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Zirconium(IV) oxynitrate 99 14985-18-3 [sigmaaldrich.com]

- 4. Zirconium(IV) oxynitrate hydrate | CymitQuimica [cymitquimica.com]

- 5. Zirconium(IV) oxynitrate hydrate | Krackeler Scientific, Inc. [krackeler.com]

- 6. americanelements.com [americanelements.com]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. Zirconium nitrate - Wikipedia [en.wikipedia.org]

- 10. Zirconyl(IV) nitrate hydrate, 99.5%, contains up to 4% Hf | Fisher Scientific [fishersci.ca]

- 11. researchgate.net [researchgate.net]

- 12. Zirconyl(IV) nitrate hydrate, 99.5%, contains up to 4% Hf 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 13. uspnf.com [uspnf.com]

- 14. Solubility Measurements | USP-NF [uspnf.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Zirconium ions up-regulate the BMP/SMAD signaling pathway and promote the proliferation and differentiation of human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hydrolysis of Zirconium Dinitrate Oxide Hydrate in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of zirconium dinitrate oxide hydrate, ZrO(NO₃)₂·xH₂O, in aqueous solutions. Understanding the complex hydrolytic behavior of zirconium(IV) is critical for its application in various fields, including the development of pharmaceuticals, advanced materials, and catalysts. This document details the formation of various monomeric and polymeric species, the influence of key parameters such as pH and temperature, and the experimental protocols for characterizing these processes.

Introduction to Zirconium Hydrolysis

Zirconium(IV) ions in aqueous solutions undergo extensive hydrolysis due to their high charge-to-radius ratio. This process involves the coordination of water molecules to the zirconium cation, followed by deprotonation to form a series of hydroxo complexes. These monomeric species can further polymerize through olation (formation of M-OH-M bridges) and oxolation (formation of M-O-M bridges) reactions, leading to the formation of polynuclear species and ultimately the precipitation of zirconium hydroxide or oxide. The general hydrolysis reaction can be represented as:

pZr⁴⁺ + qH₂O ⇌ Zrₚ(OH)q⁽⁴ᵖ⁻q⁾⁺ + qH⁺

The specific species formed are highly dependent on factors such as pH, zirconium concentration, temperature, and the presence of coordinating anions.

Quantitative Data on Zirconium Hydrolysis

The equilibrium of zirconium hydrolysis is characterized by the stability constants (β) of the various hydroxo complexes. These constants provide a quantitative measure of the relative concentrations of different zirconium species under specific conditions.

Stability Constants of Mononuclear and Polynuclear Zirconium Hydrolysis Species

The formation of monomeric and polymeric zirconium hydroxo complexes has been studied under various conditions. The following table summarizes the stability constants (log β) for the formation of selected species.

| Species | Reaction | log β (at 25 °C, 1.0 M NaClO₄) | Reference |

| Zr(OH)³⁺ | Zr⁴⁺ + H₂O ⇌ Zr(OH)³⁺ + H⁺ | 14.3 | [1] |

| Zr(OH)₂²⁺ | Zr⁴⁺ + 2H₂O ⇌ Zr(OH)₂²⁺ + 2H⁺ | 27.5 | [1] |

| Zr(OH)₃⁺ | Zr⁴⁺ + 3H₂O ⇌ Zr(OH)₃⁺ + 3H⁺ | 39.6 | [1] |

| Zr(OH)₄(aq) | Zr⁴⁺ + 4H₂O ⇌ Zr(OH)₄(aq) + 4H⁺ | 50.8 | [1] |

| Zr₂(OH)₂⁶⁺ | 2Zr⁴⁺ + 2H₂O ⇌ Zr₂(OH)₂⁶⁺ + 2H⁺ | 26.6 | [2] |

| Zr₃(OH)₄⁸⁺ | 3Zr⁴⁺ + 4H₂O ⇌ Zr₃(OH)₄⁸⁺ + 4H⁺ | 48.9 | [2] |

| Zr₄(OH)₈⁸⁺ | 4Zr⁴⁺ + 8H₂O ⇌ Zr₄(OH)₈⁸⁺ + 8H⁺ | 97.2 | [2] |

Solubility of Zirconium(IV) Hydroxide

The hydrolysis of zirconium(IV) ultimately leads to the precipitation of amorphous zirconium hydroxide, Zr(OH)₄(am), or crystalline zirconium dioxide, ZrO₂. The solubility of these phases is highly dependent on pH and temperature.

| Solid Phase | Temperature (°C) | pH | Solubility (mol/L) | Reference |

| Zr(OH)₄(am) | 25 | 1 | ~10⁻³ | [3] |

| Zr(OH)₄(am) | 25 | 4 | ~10⁻⁸ | [3] |

| Zr(OH)₄(am) | 25 | 7 | ~10⁻⁹ | [3] |

| Zr(OH)₄(am) | 90 | 1 | ~10⁻⁸ | [1] |

| ZrO₂(cr) | 25 | 7 | ~10⁻¹⁰ | |

| ZrO₂(cr) | 298 K (25 °C) | in 10⁻⁴ mol/kg LiOH | 0.9 x 10⁻⁸ | [4][5] |

| ZrO₂(cr) | 573 K (300 °C) | in 10⁻⁴ mol/kg LiOH | 12 x 10⁻⁸ | [4][5] |

Experimental Protocols

The characterization of zirconium hydrolysis requires a combination of electrochemical, spectroscopic, and separation techniques.

Potentiometric Titration

Potentiometric titration is a fundamental technique used to determine the stability constants of the hydrolysis species.

Objective: To measure the formation of hydroxo complexes by monitoring the change in hydrogen ion concentration upon addition of a base to a zirconium salt solution.

Materials:

-

This compound solution of known concentration.

-

Standardized sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (carbonate-free).

-

Inert salt solution (e.g., 1.0 M NaClO₄) to maintain constant ionic strength.

-

Calibrated pH electrode and meter.

-

Thermostated titration vessel.

-

Burette.

Procedure:

-

Prepare a solution of this compound in the inert salt solution.

-

Calibrate the pH electrode using standard buffer solutions.

-

Place a known volume of the zirconium solution into the thermostated titration vessel.

-

Titrate the solution with the standardized base, adding small increments of the titrant.

-

Record the pH value after each addition, ensuring that equilibrium is reached before taking a reading.

-

Continue the titration until a significant change in pH is observed, indicating the formation of zirconium hydroxide precipitate.

-

Analyze the titration data using appropriate software (e.g., HYPERQUAD) to refine the hydrolysis model and calculate the stability constants of the various species.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to study the formation of zirconium complexes that absorb in the ultraviolet-visible region. While simple zirconium hydroxo species do not absorb strongly, this method is often used in competitive ligand exchange studies.

Objective: To indirectly study the hydrolysis of zirconium by observing its competition with a chromophoric ligand for a metal ion.

Materials:

-

This compound solution.

-

A suitable chromophoric chelating agent (e.g., xylenol orange, eriochrome cyanine R).[6]

-

Buffer solutions to control pH.

-

UV-Vis spectrophotometer.

Procedure:

-

Prepare a series of solutions containing a fixed concentration of the chromophoric ligand and varying concentrations of this compound at a constant pH.

-

Allow the solutions to equilibrate.

-

Measure the absorbance spectrum of each solution over the relevant wavelength range.

-

The change in the absorbance of the chromophoric ligand upon addition of zirconium indicates the formation of a zirconium-ligand complex, which competes with the hydrolysis process.

-

By analyzing the spectral changes as a function of zirconium concentration and pH, information about the stability of the zirconium hydroxo species can be inferred.

Preparation and Characterization of Zirconium Hydroxide

The solid phase resulting from hydrolysis can be isolated and characterized to understand the final products of the process.

Objective: To synthesize and characterize the solid zirconium hydroxide phase.

Materials:

-

This compound solution.

-

Ammonium hydroxide (NH₄OH) or other suitable base.

-

Deionized water.

-

Centrifuge.

-

Drying oven.

-

Instrumentation for characterization (e.g., X-ray diffraction (XRD), scanning electron microscopy (SEM), thermogravimetric analysis (TGA)).

Procedure:

-

Slowly add a base (e.g., NH₄OH) to a solution of this compound with stirring to induce precipitation of zirconium hydroxide.[7]

-

Continue adding the base until the desired pH for precipitation is reached (typically around pH 7-10).

-

Age the precipitate in the mother liquor for a specified time to allow for particle growth and structural changes.

-

Separate the precipitate from the solution by centrifugation or filtration.

-

Wash the precipitate repeatedly with deionized water to remove any soluble impurities.

-

Dry the resulting solid in an oven at a controlled temperature (e.g., 80-110 °C).

-

Characterize the dried powder using techniques such as:

-

XRD: To determine the crystalline or amorphous nature of the material.

-

SEM: To observe the morphology and particle size of the hydroxide.

-

TGA: To study the thermal decomposition and water content.

-

Visualizing Zirconium Hydrolysis

The complex interplay of different zirconium species in aqueous solution can be visualized through signaling pathways and speciation diagrams.

Hydrolysis and Polymerization Pathway

The following diagram illustrates the general pathway for the hydrolysis and subsequent polymerization of the zirconyl ion [ZrO]²⁺, which is a common representation of the initial zirconium species in solution.

Caption: General pathway of zirconium hydrolysis and polymerization in aqueous solution.

Zirconium Speciation as a Function of pH

The relative abundance of different zirconium species is highly dependent on the pH of the solution. The following diagram illustrates the dominant species at different pH ranges for a given zirconium concentration.

Caption: Dominant zirconium species as a function of pH in aqueous solutions.

Experimental Workflow for Zirconium Hydrolysis Characterization

A typical experimental workflow for the comprehensive characterization of zirconium hydrolysis is outlined below.

References

- 1. Effect of temperature on the solubility and solid phase stability of zirconium hydroxide | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Zirconium(IV) hydroxide - Wikipedia [en.wikipedia.org]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

An In-depth Technical Guide to Zirconyl Nitrate Hydrate: Molecular Formula and Weight

This technical guide provides a comprehensive overview of the molecular formula and weight of zirconyl nitrate hydrate, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental protocols for characterization, and presents a logical workflow for analysis.

Molecular Formula and Weight

Zirconyl nitrate is an inorganic compound that typically exists as a hydrate with a variable number of water molecules. The general chemical formula is represented as ZrO(NO₃)₂·xH₂O[1][2][3]. The molecular weight of the compound is dependent on the degree of hydration, with several common forms documented.

The anhydrous form, ZrO(NO₃)₂, has a molecular weight of 231.23 g/mol [1][4][5]. However, zirconyl nitrate is most commonly encountered in its hydrated forms. The level of hydration can significantly impact its properties and must be accurately determined for stoichiometric calculations in research and development.

The molecular formulas and corresponding molecular weights for various forms of zirconyl nitrate are summarized in the table below for easy comparison.

| Compound Name | Degree of Hydration (x) | Molecular Formula | Molecular Weight ( g/mol ) |

| Zirconyl Nitrate (Anhydrous) | 0 | ZrO(NO₃)₂ | 231.23[1][4][5] |

| Zirconyl Nitrate Dihydrate | 2 | ZrO(NO₃)₂·2H₂O | 267.26[6][7][][9] |

| Zirconyl Nitrate Hexahydrate | 6 | Zr(NO₃)₄·6H₂O | 447.33[10] |

| Zirconyl Nitrate Hydrate | Variable | ZrO(NO₃)₂·xH₂O | 231.23 + (18.02 * x)[1][2] |

It is important to note that commercial zirconyl nitrate hydrate can have a non-integer degree of hydration, often specified as a range[11]. For instance, some commercial grades specify a degree of hydration between 6 and 7[11].

Experimental Protocols for Characterization

Accurate determination of the molecular formula and weight of a zirconyl nitrate hydrate sample requires specific experimental techniques to quantify the water content and the zirconium content.

This method is a classic and reliable way to determine the amount of zirconium in the compound.

Methodology:

-

Sample Preparation: Accurately weigh a sample of zirconyl nitrate hydrate.

-

Dissolution: Dissolve the sample in deionized water.

-

Precipitation: Precipitate the zirconium as zirconium hydroxide (Zr(OH)₄) by adding an excess of ammonium hydroxide (NH₄OH) solution.

-

Filtration and Washing: Filter the precipitate using ashless filter paper. Wash the precipitate thoroughly with a dilute ammonium nitrate solution to remove any co-precipitated impurities, followed by a final wash with deionized water.

-

Calcination: Transfer the filter paper containing the precipitate to a crucible of known weight. Heat the crucible gradually to dry and char the filter paper, and then ignite at a high temperature (around 900 °C) in a muffle furnace. This process converts the zirconium hydroxide to zirconium dioxide (ZrO₂).

-

Weighing: After cooling to room temperature in a desiccator, weigh the crucible containing the zirconium dioxide.

-

Calculation: The weight percentage of zirconium in the original sample can be calculated from the weight of the resulting ZrO₂. From this, the purity and empirical formula of the starting material can be further deduced.

TGA is a powerful technique to determine the water of hydration by measuring the change in mass of a sample as a function of temperature.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the zirconyl nitrate hydrate sample into a TGA crucible.

-

Heating Program: Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Analysis: The TGA curve will show distinct mass loss steps. The initial mass loss, typically occurring below 200 °C, corresponds to the loss of adsorbed and lattice water[12]. The percentage of water of hydration can be calculated from this mass loss. Subsequent mass losses at higher temperatures correspond to the decomposition of the nitrate groups[12].

NMR can be employed to study the hydration state of zirconyl ions in solution, providing insights into the coordination of water molecules.

Methodology:

-

Sample Preparation: Prepare solutions of zirconyl nitrate in a suitable solvent system. For instance, low-temperature NMR studies can be conducted in water-acetone mixtures to slow down the exchange between bound and free water molecules[13].

-

NMR Measurement: Acquire proton (¹H) NMR spectra at low temperatures.

-

Data Analysis: At sufficiently low temperatures, separate signals for bound and bulk water molecules can be observed. The integration of these signals allows for the determination of the cation hydration number in the solution state[13].

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the determination of the molecular formula and weight of a given zirconyl nitrate hydrate sample, integrating the experimental protocols described above.

References

- 1. Zirconyl nitrate hydrate [himedialabs.com]

- 2. Zirconyl nitrate hydrate, 50 g, CAS No. 14985-18-3 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. Zirconyl(IV) nitrate hydrate, 99.5%, contains up to 4% Hf 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 5. americanelements.com [americanelements.com]

- 6. Zirconyl nitrate dihydrate | H4N2O9Zr | CID 22323444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 20213-65-4・Zirconyl Nitrate Dihydrate・261-00912・265-00915[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 9. 20213-65-4・Zirconyl Nitrate Dihydrate・261-00912・265-00915[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 10. Zirconium nitrate hexahydrate | H12N4O18Zr | CID 129866905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Zirconyl(IV) nitrate hydrate, 99.5%, contains up to 4% Hf 100 g | Buy Online [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Physical and chemical characteristics of Zirconium dinitrate oxide hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of Zirconium Dinitrate Oxide Hydrate (also known as Zirconyl Nitrate Hydrate). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or considering the use of this versatile zirconium compound.

Core Physical and Chemical Properties

This compound is a white, odorless, crystalline solid.[1][2] It is an important precursor in the synthesis of various zirconium-based materials, including catalysts and advanced ceramics.[3] The hydrated nature of this compound is a key characteristic, with the number of water molecules (x) often varying.

Quantitative Physical Data

| Property | Value | Source(s) |

| Molecular Formula | ZrO(NO₃)₂·xH₂O | [5][6] |

| Anhydrous Molecular Weight | 231.23 g/mol | [5][7] |

| Appearance | White powder or crystals | [1][5] |

| Melting Point | No data available (decomposes) | [4] |

| Boiling Point | No data available (decomposes) | --- |

| Decomposition Temperature | ~100 °C | [8] |

| Solubility | Soluble in water and alcohol | [5][8] |

| Density | No data available | --- |

Chemical Characteristics

This compound is a strong oxidizer and can intensify fires; it may even cause fire in contact with combustible materials.[7] It is incompatible with strong reducing agents, flammable substances, organic materials, and metal powders. The compound is stable under normal conditions but is hygroscopic and should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[7] Upon thermal decomposition, it emits toxic fumes of nitrogen oxides.[8][9]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound can vary depending on the starting material. Below are generalized methods based on common laboratory practices.

Synthesis from Zirconium Oxychloride

This method involves the precipitation of zirconium hydroxide followed by dissolution in nitric acid.

Materials:

-

Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

-

Ammonium hydroxide (NH₄OH) solution

-

Concentrated nitric acid (HNO₃)

-

Deionized water

Procedure:

-

Dissolve a known quantity of zirconium oxychloride octahydrate in deionized water.

-

Slowly add ammonium hydroxide solution to the zirconium oxychloride solution with constant stirring until precipitation of zirconium hydroxide is complete.

-

Filter the precipitate and wash it thoroughly with deionized water to remove chloride ions.

-

Carefully dissolve the purified zirconium hydroxide precipitate in a minimal amount of concentrated nitric acid.

-

Gently heat the resulting solution to concentrate it, leading to the crystallization of this compound upon cooling.

-

Collect the crystals by filtration and dry them in a desiccator.

Synthesis from Zirconia

This route involves the digestion of zirconium oxide in a strong acid mixture.

Materials:

-

Zirconium oxide (ZrO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Ammonium hydroxide (NH₄OH) solution

-

Concentrated nitric acid (HNO₃)

-

Deionized water

Procedure:

-

Mix zirconia with concentrated sulfuric acid and ammonium sulfate.

-

Heat the mixture to facilitate the dissolution of the zirconia.

-

After cooling, dilute the solution with deionized water and precipitate zirconium hydroxide by adding ammonium hydroxide solution.

-

Filter and wash the precipitate thoroughly with deionized water.

-

Dissolve the washed precipitate in concentrated nitric acid.

-

Concentrate the solution by heating to induce crystallization of this compound.

-

Isolate the crystals by filtration and dry appropriately.

Key Applications and Related Workflows

This compound serves as a critical precursor in various advanced applications, most notably in the synthesis of zirconia-based nanomaterials for drug delivery systems.

Sol-Gel Synthesis of Zirconia Nanoparticles for Drug Delivery

The sol-gel method is a versatile technique for producing high-purity, homogeneous zirconia nanoparticles.[10][11][12][13] this compound is often used as the zirconium source in this process.

Thermal Decomposition Pathway

Understanding the thermal decomposition of this compound is crucial for its application in materials synthesis, as it ultimately yields zirconium oxide. The process involves the sequential loss of water and nitrogen oxides.[9][14]

Hydrolysis Mechanism for Nanoparticle Formation

The hydrolysis of zirconyl ions in aqueous solution is a fundamental process for the formation of zirconia nanoparticles.[15] This process involves the formation of tetrameric species that subsequently aggregate.

Analytical Characterization

A suite of analytical techniques is employed to characterize this compound and its derivatives.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the presence of nitrate groups, water of hydration, and Zr-O bonds.

-

Thermogravimetric Analysis (TGA): To study the thermal decomposition profile and determine the degree of hydration.

-

X-ray Diffraction (XRD): To analyze the crystal structure of the compound and its calcined products (zirconia polymorphs).

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized materials.

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further empirical studies are recommended to optimize process parameters and material properties.

References

- 1. This compound | H2N2O8Zr | CID 16211674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. CAS 14985-18-3: Zirconium(IV) oxynitrate hydrate [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - ProChem, Inc. [prochemonline.com]

- 6. scbt.com [scbt.com]

- 7. prochemonline.com [prochemonline.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. jourcc.com [jourcc.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of zirconia/polyethylene glycol hybrid materials by sol-gel processing and connections between structure and release kinetic of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Sol-Gel Process, a Green Method Used to Obtain Hybrid Materials Containing Phosphorus and Zirconium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Zirconium Nitrate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium nitrate compounds, encompassing various hydrated and anhydrous forms, are versatile inorganic chemicals with a history spanning well over a century. While the discovery of the element zirconium dates back to 1789 by Martin Heinrich Klaproth, with its first isolation by Jöns Jakob Berzelius in 1824, the specific history of its nitrate salts is less definitively chronicled.[1] A 1942 patent for a new manufacturing method referred to zirconium nitrate as a material that had "been known for many years," suggesting its existence and study in the late 19th or early 20th century.[2] This guide provides a comprehensive overview of the historical development, key properties, and synthesis of zirconium nitrate compounds, tailored for the scientific community.

Physicochemical Properties of Zirconium Nitrate Compounds

Zirconium nitrate exists in several forms, with the anhydrous tetranitrate (Zr(NO₃)₄) and the pentahydrate (Zr(NO₃)₄·5H₂O) being the most common. These compounds are white, hygroscopic crystalline solids.[1][3] The pentahydrate is highly soluble in water and alcohol, forming an acidic solution.[3][4][5][6][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for anhydrous zirconium nitrate and its pentahydrate form.

| Property | Value | Compound |

| Molar Mass | 339.24 g/mol | Anhydrous Zirconium Nitrate |

| Molar Mass | 429.32 g/mol | Zirconium Nitrate Pentahydrate |

| Decomposition Temperature | 100 °C | Zirconium Nitrate (general) |

| Refractive Index | 1.60 | Zirconium Nitrate Pentahydrate |

| UN Number | 2728 | Zirconium Nitrate |

| Hazard Class | 5.1 (Oxidizing Substance) | Zirconium Nitrate |

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Density (g/cm³) |

| (NO₂)[Zr(NO₃)₃(H₂O)₃]₂(NO₃)₃ | Hexagonal | P3c1 | 10.292 | 10.292 | 14.84 | - | 1632.2 | 2.181 |

| CsZr(NO₃)₅ | Monoclinic | P2₁/n | 7.497 | 11.567 | 14.411 | 96.01 | 1242.8 | 2.855 |

| (NH₄)Zr(NO₃)₅·HNO₃ | Orthorhombic | Pna2₁ | 14.852 | 7.222 | 13.177 | - | 1413.6 | 2.267 |

Historical Development and Synthesis

The synthesis of zirconium nitrate has evolved over time, with various methods developed to produce both anhydrous and hydrated forms. Early methods were often expensive, limiting the compound's commercial availability.[2]

Early Synthesis Methods (Pre-1942)

While specific publications detailing the very first synthesis are scarce, methods described in a 1942 patent suggest that reacting zirconium chloride or oxychloride with nitric acid were established procedures.[2] These early methods, however, were noted for their relatively high cost.[2]

Modern Synthesis Protocols

Modern synthesis routes offer more refined and accessible means of producing zirconium nitrate compounds.

Anhydrous zirconium nitrate can be prepared by the reaction of zirconium(IV) chloride with dinitrogen pentoxide.[5]

-

Reaction: ZrCl₄ + 4 N₂O₅ → Zr(NO₃)₄ + 4 ClNO₂[5]

-

Purification: The product can be purified by sublimation under vacuum.[5] A potential contaminating substance in this process is nitronium pentanitratozirconate, (NO₂)Zr(NO₃)₅.[5]

The hydrated form is typically synthesized by dissolving a zirconium precursor in nitric acid.

-

From Zirconium Dioxide: Zirconium nitrate pentahydrate can be formed by dissolving zirconium dioxide in nitric acid, followed by evaporation of the solution to dryness.[4][8] It is important to note that direct dissolution of zirconium metal in nitric acid is not a viable method due to the metal's high resistance to the acid.[4]

-

Reaction: ZrO₂ + 4HNO₃ → Zr(NO₃)₄ + 2H₂O[8]

-

-

From Zirconium Hydroxide: A common industrial method involves the reaction of zirconium hydroxide with nitric acid.[3] This process often starts with zirconium oxychloride, which is treated with a base like soda ash to precipitate zirconium carbonate. The carbonate is then dissolved in nitric acid.[3]

Experimental Protocols

The following are generalized experimental protocols based on available literature. Researchers should consult specific publications for detailed parameters relevant to their application.

Protocol 1: Synthesis of Anhydrous Zirconium Nitrate

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

Dinitrogen pentoxide (N₂O₅)

Procedure:

-

In a moisture-free environment, react zirconium(IV) chloride with an excess of dinitrogen pentoxide.

-

The reaction proceeds according to the equation: ZrCl₄ + 4 N₂O₅ → Zr(NO₃)₄ + 4 ClNO₂.[5]

-

After the reaction is complete, the crude product is purified by sublimation under vacuum to yield anhydrous zirconium nitrate crystals.[5]

Protocol 2: Synthesis of Zirconium Nitrate Pentahydrate from Zirconium Oxychloride

Materials:

-

Zirconium oxychloride (ZrOCl₂)

-

Soda ash (Na₂CO₃)

-

Nitric acid (HNO₃, 98%)

-

Silver nitrate (AgNO₃) indicator solution

Procedure:

-

Prepare an aqueous solution of zirconium oxychloride.

-

Separately, prepare an aqueous solution of soda ash.

-

Gradually add the soda ash solution to the zirconium oxychloride solution with constant stirring until the pH reaches 2.6, resulting in the precipitation of zirconium carbonate.[3]

-

Wash the precipitate until it is free of chloride ions, as determined by a silver nitrate indicator.[3]

-

Press and dry the zirconium carbonate precipitate.

-

Slowly dissolve the dried zirconium carbonate in 98% nitric acid. The pH of the resulting solution should be maintained between 0.7 and 1.0.[3]

-

Evaporate the solution to crystallize zirconium nitrate pentahydrate.

Characterization: Thermal Analysis (TGA-DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and decomposition of zirconium nitrate compounds.

-

TGA: Measures the change in mass of a sample as a function of temperature. For zirconium nitrate pentahydrate, TGA would show a stepwise mass loss corresponding to the loss of water molecules, followed by the decomposition of the nitrate to zirconium dioxide.[9][10][11]

-

DSC: Measures the heat flow into or out of a sample as a function of temperature. DSC can identify endothermic events like dehydration and melting, and exothermic events associated with decomposition.[9][10]

Typical TGA-DSC Experimental Parameters:

-

Heating Rate: A controlled heating rate, often 10 °C/min, is applied.[12]

-

Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen) or an oxidizing atmosphere (e.g., air), depending on the desired information.[11][12]

-

Sample Size: A small sample size, typically in the milligram range, is used.[9]

Visualizations

Logical Relationship: Historical Timeline of Zirconium and its Nitrate

Caption: A timeline of key milestones in the history of zirconium and zirconium nitrate.

Experimental Workflow: Synthesis of Zirconium Nitrate Pentahydrate

Caption: Workflow for the synthesis of zirconium nitrate pentahydrate from zirconium oxychloride.

Applications in Research and Development

Zirconium nitrate compounds serve as crucial precursors in the synthesis of various zirconium-based materials. They are used in the preparation of zirconium dioxide (zirconia), a ceramic with high thermal stability and mechanical strength.[5] In organic synthesis, zirconium nitrate can act as a Lewis acid catalyst.[4] Furthermore, its volatility makes anhydrous zirconium nitrate a suitable precursor for chemical vapor deposition (CVD) of zirconia thin films.[4]

Conclusion

Zirconium nitrate and its hydrated complexes are important inorganic compounds with a rich, albeit not perfectly documented, history. From early, costly production methods to modern, refined synthesis protocols, these compounds have become valuable precursors and catalysts in various scientific and industrial applications. This guide provides a foundational understanding of their properties, history, and synthesis, intended to support researchers in their exploration of zirconium chemistry.

References

- 1. Zirconium Nitrate [drugfuture.com]

- 2. US2285443A - Method of making zirconium nitrate - Google Patents [patents.google.com]

- 3. What is Zirconium nitrate?_Chemicalbook [chemicalbook.com]

- 4. Zirconium nitrate - Wikipedia [en.wikipedia.org]

- 5. Zirconium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 6. Zirconium nitrate | N4O12Zr | CID 26251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Zirconium nitrate | 13746-89-9 [chemicalbook.com]

- 8. Zirconium nitrate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. fpe.umd.edu [fpe.umd.edu]

- 10. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 11. iitk.ac.in [iitk.ac.in]

- 12. researchgate.net [researchgate.net]

Basic principles of zirconium precursor chemistry

An In-depth Technical Guide to the Core Principles of Zirconium Precursor Chemistry

For researchers, scientists, and professionals in drug development, the selection of a suitable zirconium precursor is a critical step that dictates the properties and performance of the final materials. This guide provides a comprehensive overview of the fundamental chemistry of common zirconium precursors, their properties, and their applications, with a focus on materials synthesis and potential relevance to the pharmaceutical sciences.

Introduction to Zirconium Chemistry

Zirconium, a transition metal, is highly valued for its corrosion resistance and thermal stability. Its compounds, particularly zirconium dioxide (ZrO₂), are used in a wide array of applications, from advanced ceramics and catalysts to biomedical implants and drug delivery systems[1][2]. The journey from a simple zirconium mineral to a high-performance material begins with a zirconium precursor —a chemical compound containing zirconium that is used as a starting material. The chemical and physical properties of the precursor heavily influence the synthesis process and the characteristics of the final product, such as its crystalline phase, morphology, and purity[3].

Common Classes of Zirconium Precursors

Zirconium precursors can be broadly categorized into inorganic salts and organometallic compounds. The choice of precursor often depends on the desired solvent system (aqueous vs. organic), the required deposition temperature, and the tolerance for impurities in the final product.

Inorganic Salts

Inorganic zirconium salts are often cost-effective and suitable for aqueous synthesis routes like precipitation and hydrothermal methods[3].

-

Zirconyl Chloride (ZrOCl₂·8H₂O): This is a widely used, water-soluble precursor for synthesizing zirconia (ZrO₂) and other zirconium compounds[3]. It is the primary chemical derived from processing zircon sand[4]. However, the presence of chloride ions can be a disadvantage in applications where halide contamination is a concern[3]. The thermal decomposition of zirconyl chloride octahydrate is a stepwise process involving dehydration followed by dechlorination to yield zirconium oxides.

-

Zirconium(IV) Chloride (ZrCl₄): A high-melting white solid, ZrCl₄ is a common precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of zirconium dioxide and zirconium diboride[5][6]. It hydrolyzes rapidly in humid air, necessitating air-free handling techniques[5]. It serves as a key intermediate in the Kroll process for producing zirconium metal[5][6]. In organic synthesis, it acts as a weak Lewis acid[5][6][7].

-

Zirconium(IV) Sulfate (Zr(SO₄)₂·4H₂O): This is another water-soluble inorganic precursor used in the preparation of catalysts and ceramics[3]. The sulfate ions can influence the surface acidity of the final material, which can be advantageous for certain catalytic applications[3].

-

Zirconium Nitrates (e.g., ZrO(NO₃)₂·xH₂O): Zirconium nitrate salts are soluble in water and alcohol[8]. They are used as precursors for zirconia synthesis and can act as Lewis acid catalysts in organic reactions, such as the formation of N-substituted pyrroles[8].

Organometallic Compounds

Organometallic precursors offer high purity and solubility in organic solvents, making them ideal for non-aqueous synthesis routes like sol-gel and for vapor deposition techniques.

-

Zirconium Alkoxides (e.g., Zr(OⁿPr)₄, Zr(OⁱPr)₄): These compounds, such as zirconium n-propoxide and isopropoxide, are highly reactive towards water. This reactivity is harnessed in sol-gel processes, which involve controlled hydrolysis and condensation reactions to form a stable network (gel) of zirconium oxide[9][10]. They are often used as single-source precursors for producing zirconia films and coatings[11][12].

-

Zirconium Acetylacetonate (Zr(acac)₄): This coordination complex, with the formula Zr(C₅H₇O₂)₄, is a white solid with high solubility in nonpolar organic solvents[13]. Its structure features a central zirconium atom coordinated by four acetylacetonate ligands, which form stable rings[14]. This stability makes it useful as a catalyst, a cross-linking agent for polymers, and a precursor for advanced materials[14][15].

Key Chemical Principles

Understanding the fundamental reaction pathways of zirconium precursors is essential for controlling material synthesis.

Hydrolysis and Condensation

The sol-gel process, widely used for preparing zirconia nanoparticles, is a prime example of hydrolysis and condensation chemistry[9]. Zirconium alkoxides are the most common precursors for this method. The process involves two main reactions:

-

Hydrolysis: The alkoxide (Zr-OR) groups react with water to form hydroxide (Zr-OH) groups and alcohol (ROH).

-

Condensation: The Zr-OH groups react with each other (oxolation) or with remaining Zr-OR groups (alcoxolation) to form Zr-O-Zr bridges, releasing water or alcohol, respectively. This polymerization process leads to the formation of a three-dimensional oxide network[16].

The rates of hydrolysis and condensation determine the structure and properties of the resulting zirconia material[17].

Thermal Decomposition

Thermal decomposition is a crucial step in converting a precursor into the final ceramic material. The process involves heating the precursor to a specific temperature, causing it to break down and form the desired oxide, carbide, or other compound. For example, a zirconium oxo-hydroxypropionate complex, synthesized from zirconium acetylacetonate, can be thermally decomposed to yield Zr-based thin films[18]. Similarly, ZrC ceramic can be obtained by pyrolyzing a suitable organic precursor at temperatures around 1400°C[19]. The atmosphere (e.g., air or argon) during decomposition plays a critical role in the final product's composition[18].

Lewis Acidity

Zirconium(IV) compounds, such as ZrCl₄ and Zr(acac)₄, are effective Lewis acids. They can accept electron pairs, allowing them to catalyze a variety of organic reactions, including Friedel-Crafts reactions, Diels-Alder reactions, and esterifications[5][6][14]. This catalytic activity is a key application of zirconium precursors in organic synthesis.

Data Presentation: Properties of Zirconium Precursors

The selection of an appropriate precursor requires a clear understanding of its physical and chemical properties.

| Precursor | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility | Key Applications |

| Zirconium(IV) Chloride | ZrCl₄ | 233.04 | White crystalline solid | 437 (sublimes at 331) | Reacts vigorously with water; soluble in THF, ethanol, concentrated HCl.[5][7][20] | ALD/CVD of ZrO₂, ZrB₂; Lewis acid catalyst; Kroll process intermediate.[5][6][20] |

| Zirconyl Chloride Octahydrate | ZrOCl₂·8H₂O | 322.25 | White crystalline solid | ~150 (decomposes) | Soluble in water.[3][21] | Aqueous synthesis of ZrO₂; TiO₂ pigment coating.[3][4] |

| Zirconium(IV) Acetylacetonate | Zr(C₅H₇O₂)₄ | 487.66 | White to off-white powder | 190 - 195 | Soluble in organic solvents (e.g., toluene, benzene); insoluble in simple hydrocarbons.[13][14][15] | Catalyst; cross-linking agent; precursor for ceramics.[14][15] |

| Zirconium(IV) n-Propoxide | Zr(OCH₂CH₂CH₃)₄ | 327.57 | Liquid (often as 70% solution in n-propanol) | N/A | Soluble in alcohols and other organic solvents. | Sol-gel synthesis of ZrO₂ nanoparticles and films.[3][9] |

| Zirconium(IV) Sulfate Tetrahydrate | Zr(SO₄)₂·4H₂O | 355.40 | White solid | ~300 (decomposes) | Soluble in water.[3] | Catalyst preparation; leather tanning; TiO₂ pigment coating.[3][4] |

| Zirconyl Nitrate Hydrate | ZrO(NO₃)₂·xH₂O | Varies | White solid | N/A | Soluble in water and alcohol.[8] | Precursor for ZrO₂ synthesis; Lewis acid catalyst.[8][9] |

Experimental Protocols

Detailed and reproducible methodologies are paramount for scientific research. Below are representative protocols for the synthesis of zirconium-based materials.

Protocol 1: Synthesis of Zirconia Nanoparticles via Co-Precipitation

This method is valued for its simplicity and scalability[2]. It involves the precipitation of a zirconium precursor from a salt solution, followed by calcination.

Materials:

-

Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)

-

Potassium carbonate (K₂CO₃) or Ammonium hydroxide (NH₄OH)

-

Deionized (DI) water

-

Ethanol

Procedure:

-

Prepare Solutions:

-

Precipitation:

-

Place the zirconium solution in a beaker and stir continuously at a constant rate (e.g., 400 rpm)[2].

-

Slowly add the precipitating agent solution dropwise. A white precipitate of a zirconium precursor (e.g., zirconium basic carbonate or hydroxide) will form[2].

-

Continue adding the precipitating agent until the pH of the solution reaches 9-10[2].

-

-

Washing and Drying:

-

Age the precipitate for a few hours, then separate it from the solution by centrifugation or filtration.

-

Wash the precipitate several times with DI water to remove ionic impurities, followed by a final wash with ethanol[2].

-

Dry the washed precipitate in an oven at 80-100°C for 12-24 hours to obtain the dry precursor powder[2].

-

-

Calcination:

-

Place the dried precursor powder in a ceramic crucible and transfer it to a muffle furnace.

-

Heat the powder at a controlled rate (e.g., 5°C/min) to a target temperature (e.g., 500-800°C) and hold for several hours to form crystalline zirconia (ZrO₂) nanoparticles[2]. The final temperature influences the crystalline phase (tetragonal vs. monoclinic)[22].

-

Protocol 2: Synthesis of Zirconia Nanoparticles via Sol-Gel

This method allows for excellent control over particle size and homogeneity[9][23].

Materials:

-

Zirconium(IV) isopropoxide or n-propoxide

-

Isopropanol or absolute ethanol

-

Ammonia solution (NH₄OH) or Nitric Acid (HNO₃)

-

Deionized (DI) water

Procedure:

-

Prepare Precursor Solution: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the zirconium alkoxide precursor in an appropriate alcohol (e.g., isopropanol) to form a solution (e.g., 0.1 M)[3].

-

Hydrolysis:

-

Gelation/Precipitation:

-

Add a catalyst to promote condensation. For base-catalyzed synthesis, add ammonia solution dropwise until a pH of ~9 is reached, which will precipitate zirconium hydroxide[3].

-

For acid-catalyzed synthesis, an acidic aqueous ethanol solution (e.g., with a molar ratio of Zr-propoxide:H₂O:HNO₃ of 1:4:0.08) is added to the precursor solution[3].

-

-

Aging and Drying:

-

Age the resulting gel or precipitate in the mother liquor for a set period (e.g., 24 hours) to strengthen the network.

-

Wash the product with alcohol to remove unreacted species.

-

Dry the gel, often using supercritical drying to preserve the porous structure, or conventional oven drying at 80-100°C[3].

-

-

Calcination: Calcine the dried powder in a furnace at temperatures typically ranging from 400°C to 800°C to remove organic residues and crystallize the zirconia nanoparticles.

Mandatory Visualizations

Diagrams created using Graphviz help to visualize complex workflows and chemical relationships.

References

- 1. Performance of Zr-Based Metal–Organic Framework Materials as In Vitro Systems for the Oral Delivery of Captopril and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. What are Zircon chemicals used for? | Zircon Industry Association [zircon-association.org]

- 5. Zirconium(IV) chloride - Wikipedia [en.wikipedia.org]

- 6. Applications and reactions of Zirconium(IV) chloride_Chemicalbook [chemicalbook.com]